molecular formula C17H14BrN3O B6347712 4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1354926-89-8

4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347712
CAS No.: 1354926-89-8
M. Wt: 356.2 g/mol
InChI Key: SUEQQCGXDACRTE-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a bromophenyl group at the 4-position and a methoxyphenyl group at the 6-position of the pyrimidine ring

Properties

IUPAC Name

4-(3-bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c1-22-16-8-3-2-7-13(16)15-10-14(20-17(19)21-15)11-5-4-6-12(18)9-11/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEQQCGXDACRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and 2-methoxybenzaldehyde.

    Formation of Intermediates: These starting materials undergo a series of reactions, including condensation and cyclization, to form the pyrimidine ring.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
  • 4-(3-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
  • 4-(3-Methylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Uniqueness

4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other similar compounds.

This detailed article provides an overview of 4-(3-Bromophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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